Fomocaine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

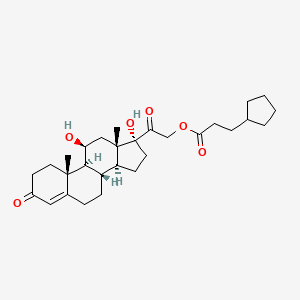

Fomocaine hydrochloride is a synthetic compound that belongs to the class of local anesthetics. It is a potent and long-acting anesthetic agent that is commonly used in clinical and laboratory settings. Fomocaine hydrochloride is also known by its chemical name, 2-(2,6-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide hydrochloride.

Applications De Recherche Scientifique

Local Anesthetic and Dermatological Uses

Fomocaine hydrochloride is primarily known as a basic ether-type local anesthetic used in dermatological practices. It is effective in surface anesthesia, a quality that has made it a subject of interest for many years. Modifications of the fomocaine molecule aim to enhance its physicochemical properties and explore potential new systemic applications, such as in the treatment of migraine or as an antiarrhythmic agent. Investigations into various fomocaine derivatives have been conducted to understand their interactions with the cytochrome P450 system, in vivo toxicity, and local anesthetic effects (Lupp et al., 2007).

Potential in Antiarrhythmic Therapy

Fomocaine hydrochloride and its derivatives have been studied for their antiarrhythmic activity. In vitro and in vivo experiments using guinea pig atrial preparations and the anaesthetized rat model have shown that certain fomocaine derivatives are significantly more active than reference drugs like lidocaine or quinidine in prolonging the functional refractory period and reducing the maximal driving frequency, which are measures of antiarrhythmic activity. These findings suggest a potential role for fomocaine in cardiac arrhythmia treatment (Bräunig et al., 1989).

Influence on Cytochrome P450 and Toxicity Considerations

Fomocaine and its derivatives have been evaluated for their effects on the cytochrome P450 system and related toxicity. The impact on the CYP system by fomocaine derivatives tends to be less than that of fomocaine itself, suggesting a safer profile in terms of drug-drug interactions and potential toxicity. However, the toxicity of these derivatives is generally comparable to fomocaine, highlighting the need for cautious use and further investigation (Lupp et al., 2006).

Novel Applications in Neuronal Systems

Fomocaine and its derivatives have been explored for their application in neuronal systems. Studies have shown their ability to block voltage-gated Na(+) currents in neurons, which is a key mechanism underlying their anesthetic action. The blocking effect of fomocaine on both tetrodotoxin-resistant and tetrodotoxin-sensitive Na(+) currents has been established, indicating its potential in more targeted neuronal applications (Baumgart et al., 2010).

Photochromic Ion Channel Blockers

Fomocaine has been used as a base for developing photochromic ion channel blockers like fotocaine. These novel blockers allow for the optical control of neuronal action potential firing, showcasing the innovative use of fomocaine derivatives in controlling neuronal systems with high spatial and temporal precision (Schoenberger et al., 2014).

Propriétés

Numéro CAS |

56583-43-8 |

|---|---|

Nom du produit |

Fomocaine hydrochloride |

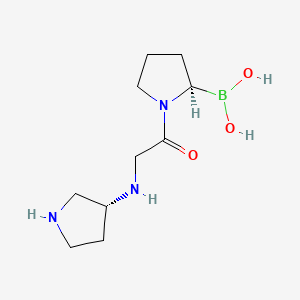

Formule moléculaire |

C20H26ClNO2 |

Poids moléculaire |

347.9 g/mol |

Nom IUPAC |

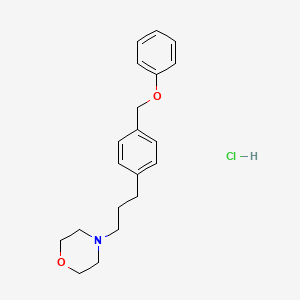

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride |

InChI |

InChI=1S/C20H25NO2.ClH/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21;/h1-3,6-11H,4-5,12-17H2;1H |

Clé InChI |

HWDXMCUKRADNLV-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |

SMILES canonique |

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |

Autres numéros CAS |

56583-43-8 |

Numéros CAS associés |

17692-39-6 (Parent) |

Synonymes |

P-652 hydrochloride; Panacaine hydrochloride; 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

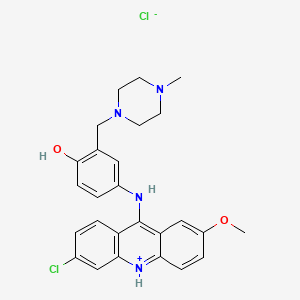

![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)